molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Cat. No.: B13709285
M. Wt: 180.04 g/mol
InChI Key: IVJIWPXEZUIMJU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a heterocyclic compound containing a nitrogen atom within its bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One common method utilizes Ru (II) catalysis to achieve this transformation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, alternative catalytic systems and greener solvents may be explored to improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide has been extensively studied for its applications in various fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but contains additional methyl groups, which can influence its reactivity and biological activity.

    3-Azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Azabicyclo[31

Uniqueness

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development .

Biological Activity

3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in the context of central nervous system (CNS) disorders and cancer treatment. This article explores the biological activity of this compound, including its interaction with various receptors, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that allows it to interact with several biological targets. Its unique configuration contributes to its activity as a mu-opioid receptor antagonist and as a modulator of biogenic amine transport, which is crucial for treating neuropsychiatric disorders .

Mu-Opioid Receptor Interaction

Studies have indicated that this compound interacts significantly with mu-opioid receptors, which are pivotal in pain modulation and reward pathways in the CNS. This interaction suggests potential applications in pain management and addiction therapy .

Antitumor Activity

Recent research has highlighted the antitumor properties of derivatives containing the 3-azabicyclo[3.1.0]hexane framework. For instance, spiro-fused compounds derived from this structure have shown promising results in inhibiting the proliferation of various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) .

Table 1: Antitumor Activity of Spiro-Fused Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
4aK56215Induces cell cycle arrest at G0/G1 phase
4bHeLa20Inhibits cell motility
4cMCF-710Cytostatic effect on actin cytoskeleton
24CT2618Reduces filopodium-like protrusions

The antitumor effects of these compounds are attributed to their ability to disrupt normal cell cycle progression and induce cytostatic effects. For example, compound 4a has been shown to significantly reduce the percentage of cells in the synthetic (S) phase of the cell cycle, indicating a potent inhibitory effect on cell proliferation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds derived from 3-azabicyclo[3.1.0]hexane exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for further development as anticancer agents .

Case Studies

Case Study 1: Antitumor Efficacy in Human Cancer Cell Lines
A study evaluated the antiproliferative activity of several spiro-fused derivatives against multiple tumor cell lines using the MTS assay. The findings indicated that specific derivatives significantly inhibited cell growth compared to controls, suggesting their potential as lead compounds for cancer therapy .

Case Study 2: Mu-Opioid Receptor Antagonism
Research focusing on the mu-opioid receptor antagonism revealed that this compound effectively blocked morphine-induced effects in vitro, highlighting its potential utility in managing opioid dependence and related disorders .

Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide

InChI

InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H

InChI Key

IVJIWPXEZUIMJU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CN1.Br

Origin of Product

United States

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